molecular formula C21H23N5O B2631208 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 403650-65-7

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2631208
CAS No.: 403650-65-7
M. Wt: 361.449
InChI Key: ZSRDXZJCBDZKRC-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has been synthesized and characterized using various spectroscopic techniques. The molecular structures, vibrational frequencies, and other properties have been investigated both experimentally and theoretically. These compounds are of interest due to their planarity and high reactivities, making them comparable with other significant compounds like naloxone, cocaine, and scopolamine in terms of structure and stability (Karrouchi et al., 2020).

Biological Evaluation

Extensive biological evaluations have been conducted on these compounds. For instance, in vitro antidiabetic and antioxidant activities have been revealed, and molecular docking studies suggest potential anti-diabetic activity via inhibition of specific enzymes like α-glucosidase. Such studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Karrouchi et al., 2020).

Molecular Docking and Computational Studies

These compounds have also been subject to molecular docking studies, which are essential for predicting how the compound interacts with biological targets. Such studies have shown that these compounds can be designed as potential anti-diabetic agents due to their interactions with certain proteins (Karrouchi et al., 2021). Additionally, theoretical structures and vibrational assignments have been reported, which are crucial for understanding the reactivity and stability of these compounds in different media.

Antimicrobial Activities

Studies have shown that derivatives of this compound exhibit high anti-inflammatory and antimicrobial activities. This makes them significant for further research in developing potential therapeutic agents for treating various infections and inflammation-related conditions (Ahmed, 2017).

Corrosion Protection

In the field of material science, these compounds have been studied for their corrosion protection behavior. They have shown promising results in protecting metals like mild steel in corrosive environments, making them significant in industrial applications to prolong the lifespan of metal structures and components (Paul et al., 2020).

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-4-15-5-9-17(10-6-15)19-13-20(24-23-19)21(27)25-22-14-16-7-11-18(12-8-16)26(2)3/h5-14H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDXZJCBDZKRC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.